molecular formula C18H19N3O B11838145 N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide CAS No. 664363-01-3

N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide

Cat. No.: B11838145
CAS No.: 664363-01-3
M. Wt: 293.4 g/mol
InChI Key: JCJVNVJPIAOUCY-UHFFFAOYSA-N
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Description

N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrrolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the pyrrolidine ring through a cyclization reaction. The final step involves the formation of the acetamide group via an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-methylacetamide can be compared with other naphthalene and pyrrolidine derivatives, such as N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-ethylacetamide and N-(1-(4-Cyanonaphthalen-1-yl)pyrrolidin-3-yl)-N-propylacetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

664363-01-3

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[1-(4-cyanonaphthalen-1-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C18H19N3O/c1-13(22)20(2)15-9-10-21(12-15)18-8-7-14(11-19)16-5-3-4-6-17(16)18/h3-8,15H,9-10,12H2,1-2H3

InChI Key

JCJVNVJPIAOUCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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